(Sar1,Ile8)-血管紧张素 II

描述

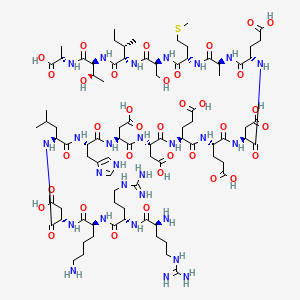

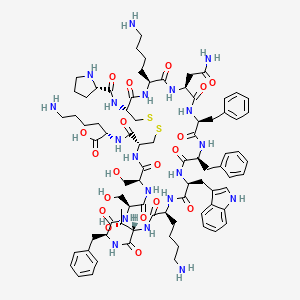

(Sar1,Ile8)-Angiotensin II, also known as Sar1-Ang II, is a peptide hormone that plays an important role in the regulation of blood pressure and fluid balance. It is a potent vasoconstrictor and is involved in the regulation of cardiac output, electrolyte balance, and renal function. Sar1-Ang II is a synthetic version of the naturally occurring hormone Angiotensin II, which is produced in the body by the action of the enzyme renin. Sar1-Ang II is a stable and potent form of Angiotensin II, and has been used for a variety of scientific and medical applications.

科学研究应用

增强肝细胞胰岛素受体信号传导和糖原合成 {svg_1}

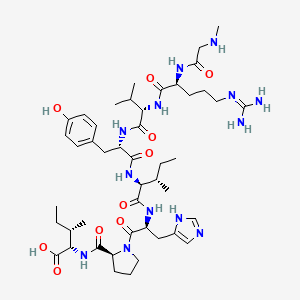

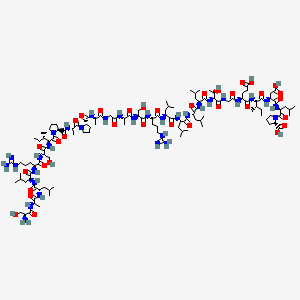

[Sar1, Ile4, Ile8]-血管紧张素 II已被证明可以增强肝细胞中的胰岛素受体信号传导和糖原合成 {svg_2}. 该化合物增加了胰岛素刺激的糖原合成,而Ang II和AT1R拮抗剂洛沙坦没有效果 {svg_3}. 这表明[Sar1, Ile4, Ile8]-血管紧张素 II可能对肝细胞中的胰岛素受体信号传导和葡萄糖代谢有积极影响 {svg_4}.

与牛肾上腺可溶性受体结合 {svg_5}

血管紧张素的衍生物,在羧基末端被沙尔哥辛取代,在氨基末端被脂肪族氨基酸取代,例如[Sar1, Ile8]-血管紧张素 II,已被证明是血管紧张素受体的竞争性配体 {svg_6}. 这表明[Sar1, Ile8]-血管紧张素 II可用于研究血管紧张素受体的结合特性 {svg_7}.

血管收缩 {svg_8}

[Sar1, Ile8]-血管紧张素 II参与血管收缩 {svg_9}. 这意味着它会导致血管收缩,从而增加血压。 这种特性可能对心血管疾病相关的研究有用 {svg_10}.

钠重吸收 {svg_11}

[Sar1, Ile8]-血管紧张素 II也参与钠重吸收 {svg_12}. 这表明它可能在维持体内电解质平衡中发挥作用,并可用于肾功能和水液平衡相关的研究 {svg_13}.

血压调节 {svg_14}

作为 AT1 激动剂,[Sar1, Ile8]-血管紧张素 II在血压调节中起作用 {svg_15}. 这使其成为与高血压和其他心血管疾病相关的研究中的宝贵工具 {svg_16}.

钠/氢转运蛋白的激活 {svg_17}

[Sar1, Ile8]-血管紧张素 II已知可以激活钠/氢转运蛋白 {svg_18}. 这在与体内酸碱平衡相关的研究中可能意义重大 {svg_19}.

作用机制

Target of Action

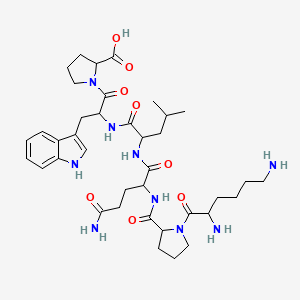

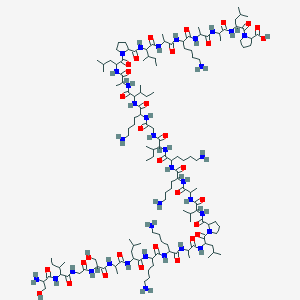

(Sar1,Ile8)-Angiotensin II, also known as [Sar1, Ile8]-Angiotensin II, is a synthetic peptide that acts as an antagonist for the angiotensin II type 1 receptor (AT1R) . The AT1R is a G protein-coupled receptor that plays a crucial role in regulating blood pressure and fluid balance.

Mode of Action

(Sar1,Ile8)-Angiotensin II interacts with AT1R, blocking the binding of the natural ligand, angiotensin II . This prevents the activation of the receptor and inhibits the downstream signaling pathways that are normally triggered by angiotensin II.

Biochemical Pathways

The primary pathway affected by (Sar1,Ile8)-Angiotensin II is the renin-angiotensin system (RAS). By blocking AT1R, (Sar1,Ile8)-Angiotensin II inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to decreased blood pressure and reduced fluid volume .

Result of Action

The primary result of (Sar1,Ile8)-Angiotensin II action is the inhibition of the physiological effects of angiotensin II. This includes reduced vasoconstriction and decreased secretion of aldosterone, leading to lower blood pressure and reduced fluid volume .

属性

IUPAC Name |

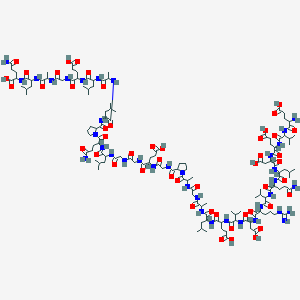

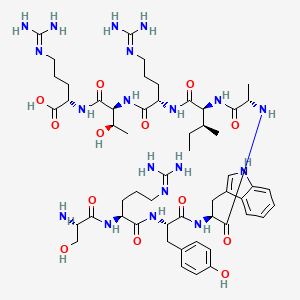

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51)/t26-,27-,31-,32-,33-,34-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUNAQTWOGAJRE-VRZYMZKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H73N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)